3-Methoxybenzene-1,2-diamine; sulfuric acid

Vue d'ensemble

Description

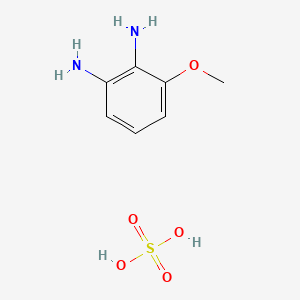

3-Methoxybenzene-1,2-diamine; sulfuric acid is a compound that combines 3-Methoxybenzene-1,2-diamine with sulfuric acid. 3-Methoxybenzene-1,2-diamine is an organic compound with the molecular formula C7H10N2O. It is known for its use as a cross-linking agent in polymers and its anti-inflammatory properties . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4, widely used in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methoxybenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 3-nitroanisole using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, yielding 3-Methoxybenzene-1,2-diamine as the product .

Industrial Production Methods

In industrial settings, the production of 3-Methoxybenzene-1,2-diamine often involves the catalytic hydrogenation of 3-nitroanisole. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient reduction .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxybenzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

3-Methoxybenzene-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a cross-linking agent in polymer chemistry.

Biology: Investigated for its potential anti-inflammatory properties and its role as an osmotic agent.

Medicine: Explored for its potential use in treating inflammatory diseases such as asthma.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mécanisme D'action

The mechanism of action of 3-Methoxybenzene-1,2-diamine involves its interaction with molecular targets such as 5-HT4 receptors. It acts as an antagonist, inhibiting the receptor’s activity, which can lead to anti-inflammatory effects. Additionally, its osmotic properties help in binding water molecules, preventing water loss from cells and increasing cell volume .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methoxybenzene-1,4-diamine

- 3-Methoxybenzene-1,4-diamine

- 4-Methoxybenzene-1,2-diamine

Uniqueness

3-Methoxybenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Activité Biologique

3-Methoxybenzene-1,2-diamine; sulfuric acid, also known as ar-methoxy-benzenediamine sulfate, is a compound with significant biological relevance. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C₇H₁₂N₂O₅S

- Molecular Weight : 236.25 g/mol

- Structure : The compound features a methoxy group attached to a benzene ring, with two amine groups at the 1 and 2 positions. The presence of sulfuric acid enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- 5-HT4 Receptor Antagonism : This compound acts as an antagonist to the 5-HT4 receptor, which may contribute to its anti-inflammatory effects. By inhibiting this receptor's activity, it can modulate serotonin signaling pathways involved in inflammation and pain responses.

- Osmotic Properties : Its ability to bind water molecules can help maintain cellular hydration and increase cell volume, potentially aiding in tissue repair processes .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been studied for its potential in treating conditions like asthma and other inflammatory diseases. The compound's mechanism involves reducing pro-inflammatory cytokines and mediators.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Case Studies

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of this compound in a murine model.

- Method : Mice were treated with the compound prior to inducing inflammation via carrageenan injection.

- Results : A significant reduction in paw edema was observed compared to the control group, indicating potent anti-inflammatory activity.

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methoxybenzene-1,3-diamine sulfate | C₇H₁₂N₂O₅S | Different substitution pattern on benzene |

| 2-Methoxybenzene-1,4-diamine sulfate | C₇H₁₂N₂O₅S | Different substitution pattern on benzene |

| 3-Aminobenzenesulfonic acid | C₆H₇N₂O₃S | Contains a sulfonic acid group |

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties compared to similar compounds.

Propriétés

IUPAC Name |

3-methoxybenzene-1,2-diamine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S/c1-10-6-4-2-3-5(8)7(6)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLFXCPZOBQIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149354 | |

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110680-93-8 | |

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediamine, ar-methoxy-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.